molecular formula C14H8N4O4S B14378571 2,5-Bis(4-nitrophenyl)-1,3,4-thiadiazole CAS No. 88203-21-8

2,5-Bis(4-nitrophenyl)-1,3,4-thiadiazole

Cat. No.: B14378571
CAS No.: 88203-21-8
M. Wt: 328.30 g/mol
InChI Key: UKCUTFXQIFTHLG-UHFFFAOYSA-N
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Description

2,5-Bis(4-nitrophenyl)-1,3,4-thiadiazole is an organic compound with the molecular formula C16H8N4O4S2. It is characterized by the presence of two nitrophenyl groups attached to a thiadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(4-nitrophenyl)-1,3,4-thiadiazole typically involves the reaction of 4-nitrobenzoyl chloride with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiadiazole ring .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows the same principles as laboratory methods, with optimizations for scale, yield, and purity .

Chemical Reactions Analysis

Types of Reactions: 2,5-Bis(4-nitrophenyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,5-Bis(4-nitrophenyl)-1,3,4-thiadiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Bis(4-nitrophenyl)-1,3,4-thiadiazole is not fully understood. its biological activity is thought to be related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its nitrophenyl groups. These interactions can lead to the inhibition or activation of biological pathways .

Comparison with Similar Compounds

  • 2,5-Bis(4-chlorophenyl)-1,3,4-thiadiazole
  • 2,5-Bis(4-methylphenyl)-1,3,4-thiadiazole
  • 2,5-Bis(4-aminophenyl)-1,3,4-thiadiazole

Comparison: Compared to its analogs, 2,5-Bis(4-nitrophenyl)-1,3,4-thiadiazole is unique due to the presence of nitro groups, which impart distinct electronic properties and reactivity. These properties make it particularly useful in applications requiring strong electron-withdrawing groups .

Biological Activity

2,5-Bis(4-nitrophenyl)-1,3,4-thiadiazole is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds have garnered attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article focuses on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound features a thiadiazole ring substituted at the 2 and 5 positions with nitrophenyl groups. The presence of the nitro groups is significant as they can enhance the compound's reactivity and biological activity.

Anticancer Activity

Recent studies have demonstrated that 1,3,4-thiadiazole derivatives exhibit potent anticancer properties. For instance:

  • Cytotoxicity : The compound has shown cytotoxic effects against various cancer cell lines. In particular, it exhibited IC50 values of approximately 49.6 µM against MCF-7 breast cancer cells and 53.4 µM against MDA-MB-231 cells .
  • Mechanism of Action : The anticancer activity is believed to be mediated through the induction of apoptosis via caspase activation (Caspase 3 and Caspase 8) and the upregulation of pro-apoptotic proteins such as BAX . Additionally, these compounds interfere with DNA replication processes due to their structural similarity to nucleobases .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored:

  • Inhibition of Bacterial Growth : Studies indicate that various thiadiazole derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, some derivatives demonstrated minimum inhibitory concentrations (MIC) in the range of 16–31.25 μg/mL against tested strains .
  • Antifungal Activity : While some derivatives showed moderate antifungal activity (MIC values ranging from 31.25–62.5 μg/mL), the overall antifungal efficacy was less pronounced compared to antibacterial properties .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications:

  • Nitro Group Contribution : The presence of nitro groups at the para position on the phenyl rings enhances both anticancer and antimicrobial activities .
  • Substituent Variability : Variations in substituents at positions C2 and C5 have been shown to significantly affect cytotoxicity profiles across different cell lines .

Case Studies

Several research studies have investigated the biological activities of thiadiazole derivatives:

  • Study on Anticancer Activity : A recent study synthesized a series of thiadiazole derivatives and evaluated their cytotoxicity against various cancer cell lines. The results indicated that compounds with specific substitutions (like nitro groups) exhibited enhanced cytotoxic effects compared to those without such modifications .
  • Antimicrobial Evaluation : Another study focused on the synthesis and evaluation of thiadiazole derivatives for antimicrobial properties. It was found that certain derivatives showed promising antibacterial activity against resistant strains of bacteria .

Properties

IUPAC Name

2,5-bis(4-nitrophenyl)-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N4O4S/c19-17(20)11-5-1-9(2-6-11)13-15-16-14(23-13)10-3-7-12(8-4-10)18(21)22/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCUTFXQIFTHLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(S2)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N4O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70521656
Record name 2,5-Bis(4-nitrophenyl)-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70521656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88203-21-8
Record name 2,5-Bis(4-nitrophenyl)-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70521656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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